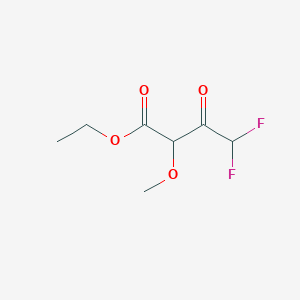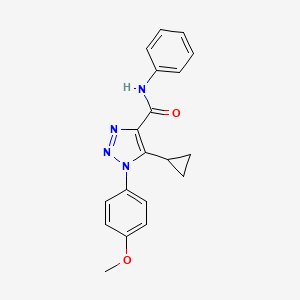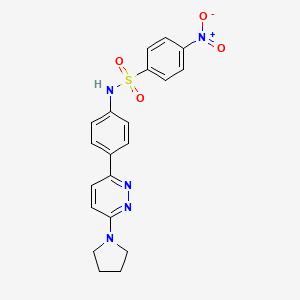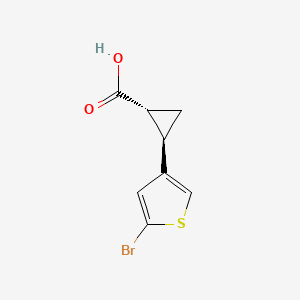
(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclopropane derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, such as trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its isomers, have shown significant bioactivity. These derivatives have been effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase (AChE) enzymes. Such inhibitors are crucial in the treatment of Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia. The study demonstrates the potential of cyclopropane-containing compounds in medical research and drug development (Boztaş et al., 2019).
Synthetic Approaches to Tailor-Made Amino Acids
Research on (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA), a key pharmacophoric unit in a new generation of hepatitis C virus (HCV) NS3/4A protease inhibitors, highlights the importance of cyclopropane-containing compounds in pharmaceutical development. This work reviews the synthetic approaches for the preparation of Vinyl-ACCA and its optical isomers, emphasizing the demand for asymmetric synthesis of such constrained amino acids in the pharmaceutical industry (Sato et al., 2016).
Enzymatic Process Development
An enzymatic process for preparing chiral intermediates for Ticagrelor, an effective treatment for acute coronary syndromes, showcases the application of cyclopropane derivatives in green chemistry. The process involves ketoreductase-mediated transformation of cyclopropane-containing substrates into chiral alcohols, demonstrating the cyclopropane ring's utility in synthesizing medically significant molecules with high efficiency and environmental sustainability (Guo et al., 2017).
Inhibition of Enzymatic Synthesis
Cyclopropylcarboxylic acids, including cycloleucine and its derivatives, have been investigated as inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine, a critical molecule in various biological processes. This research highlights the cyclopropane core's potential in developing inhibitors for key enzymatic pathways, offering insights into the design of novel therapeutic agents (Coulter et al., 1974).
properties
IUPAC Name |
(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-1-4(3-12-7)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXSYQGUFJOPQ-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1818258-14-8 |
Source


|
| Record name | rac-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


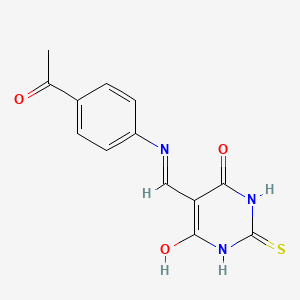

![5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2748975.png)

![2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748979.png)
![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one](/img/structure/B2748980.png)


